Barium(2+) dichloride

Heat treatment Salt bath Steel hardening

Procurement pain: Sourcing a thermally stable, water-soluble Ba²⁺ source without oxidizing anions or acid digestion. BaCl₂ is the solution. - **Molten salt baths:** Operates 1100-1350°C; irreplaceable for tool/die steel austenitizing. Purity ≥99%, sulfate ≤0.10%. - **Sulfate removal:** >90% efficiency, residual <100 mg/L in membrane-cell brine. - **Ceramic synthesis:** Clean chloride flux, removable by washing. No CO₂/NOx evolution. - **Pyrotechnics:** Intrinsic Cl⁻ for green BaCl emission (511-533 nm).

Molecular Formula BaCl2
Molecular Weight 208.23 g/mol
Cat. No. B8815432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium(2+) dichloride
Molecular FormulaBaCl2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Ba+2]
InChIInChI=1S/Ba.2ClH/h;2*1H/q+2;;/p-2
InChIKeyWDIHJSXYQDMJHN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 5 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BaCl₂ Procurement Specifications and Selection Criteria


Barium(2+) dichloride (BaCl₂, CAS 10361-37-2) is an inorganic, water-soluble barium salt of the alkaline-earth chloride family [1]. With an aqueous solubility of 35.8 g/100 mL at 20 °C, it is the most readily soluble common barium salt suitable for applications requiring rapid and complete release of Ba²⁺ ions, such as sulfate precipitation, precursor synthesis, and molten salt bath operations [2]. Unlike sparingly soluble barium compounds (BaSO₄, BaCO₃), BaCl₂ provides instantaneous ionic availability without acid digestion, making it functionally distinct for time-sensitive or pH-constrained processes [3]. Its anhydrous form melts at 962 °C and can operate in salt baths up to 1350 °C, a thermal window not accessible to lower-melting alkaline-earth chlorides such as CaCl₂ (772 °C) or SrCl₂ (874 °C) [4].

Ionic availability Instant Ba²⁺ release in aqueous solution without acid digestion
Thermal window Highest single-salt molten bath operating temperature among common chlorides
Functional distinction Functionally distinct from insoluble BaSO₄ and acid-dependent BaCO₃

Why BaCl₂ Cannot Be Substituted Without Process Compromise


The quantitative evidence below demonstrates that barium chloride occupies a narrow and non-substitutable performance envelope across four critical dimensions: (1) thermal operating range in molten salt systems, (2) sulfate precipitation kinetics and completeness, (3) chloride-dependent flame emission spectral purity in pyrotechnics, and (4) bioavailability/solubility-driven hazard classification [1]. Ba(NO₃)₂ decomposes at 592 °C—370 °C below BaCl₂'s stable melting point—eliminating it from high-temperature salt baths [2]. BaCO₃ cannot deliver Ba²⁺ ions without acid digestion, precluding its use in neutral-pH analytical precipitation . SrCl₂ and CaCl₂, while sharing the chloride anion, produce distinct flame colors (red and orange-red respectively) and differ by over 190 °C in thermal stability, making them unsuitable for applications requiring the specific combination of green BaCl molecular emission and high-temperature resilience that BaCl₂ uniquely provides [3].

Target: BaCl₂ Stable melt at 962 °C; usable to 1350 °C in salt baths
Substitute: Ba(NO₃)₂ Decomposes at 592 °C; cannot serve high-temperature salt bath needs
Target: BaCl₂ Rapid, complete sulfate precipitation without acid requirement
Substitute: BaCO₃ Requires acid digestion; inferior removal kinetics in neutral pH
Target: BaCl₂ Chloride enables green BaCl molecular emission (511–533 nm)
Substitute: SrCl₂ / CaCl₂ Produce red/orange flame; melt >190 °C lower, altering thermal profile

Product-Specific Quantitative Differentiation Evidence


Molten Salt Bath Operating Temperature Ceiling

BaCl₂ enables the highest single-salt operating temperature among commonly deployed heat treatment chlorides. In 100% BaCl₂ molten salt baths, the melting point is 960 °C and the usable operating range extends to 1100–1350 °C, compared to 100% NaCl (melting point 808 °C, operating range 850–1100 °C) and 50%NaCl+50%KCl eutectic (melting point 670 °C, operating range 750–1000 °C) [1]. Ba(NO₃)₂ cannot serve as a substitute because it decomposes at 592 °C, well below even the lowest BaCl₂-containing bath operating temperature [2]. CaCl₂ melts at 772 °C—190 °C lower than BaCl₂—precluding its use above approximately 1000 °C [3]. This represents a minimum 250 °C operating window advantage for BaCl₂ over the next-best single-salt chloride for high-temperature heat treatment.

Salt Bath Temp. Ceiling
Head-to-head
≥250 °C higher operating window vs. NaCl
Process-critical for >1100 °C heat treatment
Ba(NO₃)₂ decomposes at 592 °C; CaCl₂ melts at 772 °C
Heat treatment Salt bath Steel hardening Thermal stability Molten salt

Sulfate Precipitation Removal Efficiency

In a direct comparative study of barium salts for sulfate removal from mine wastewater (initial sulfate concentration 1050 mg/L), BaCl₂ at a dose of 2700 mg/L reduced sulfate levels to below the regulatory maximum of 100 mg/L [1]. BaCO₃, by contrast, is widely acknowledged in chlor-alkali industry reviews to be less effective than the BaCl₂ method because its low solubility (0.002 g/100 mL at 20 °C ) results in slower reaction kinetics and incomplete sulfate precipitation; the BaCO₃ method is described as having '效果较BaCl₂法差' (effectiveness inferior to the BaCl₂ method) [2]. The CaCl₂ alternative suffers from the relatively high solubility product of CaSO₄, leaving residual sulfate concentrations of approximately 5–7 g/L, which fail to meet the ≤5 g/L specification required for modern membrane chlor-alkali cells [2]. The Ksp for BaSO₄ (1.08 × 10⁻¹⁰) is approximately 5 orders of magnitude lower than that of CaSO₄, driving far more complete sulfate removal when Ba²⁺ is supplied by BaCl₂ [3].

Sulfate Precipitation Removal
Head-to-head
BaCl₂ <100 mg/L residual sulfate
CaCl₂ 5–7 g/L residual sulfate
Sulfate removal completeness critical for membrane protection
BaCO₃ method reported inferior; Ksp BaSO₄ 1.08×10⁻¹⁰
Brine purification Sulfate removal Chlor-alkali Wastewater treatment Precipitation

Chloride-Dependent Green Flame Spectral Purity

Pyrotechnic research establishes that green flame emission from barium salts depends fundamentally on BaCl molecular band emission (511–533 nm), not on atomic Ba transitions alone [1]. Compositions using Ba(NO₃)₂ without a chlorine donor produce predominantly BaO bands, resulting in white rather than green flame coloration [1]. In a 2023 study developing pyrotechnic cores for 3D temperature imaging in coal boilers, both BaCl₂·2H₂O and Ba(NO₃)₂ were tested as green light sources; the BaCl₂·2H₂O-based composition, when further optimized with boric acid, demonstrated a 17% increase in emission intensity, confirming that BaCl₂'s intrinsic chlorine content provides a spectral purity advantage that Ba(NO₃)₂ formulations can only match by adding separate chlorine-donor compounds [2].

Green Flame Spectral Purity
Head-to-head
BaCl₂ Intrinsic BaCl emission 511–533 nm
Ba(NO₃)₂ Needs Cl donor; BaO bands give white flame
Simplifies formulation; intrinsic Cl control
17% intensity increase with boric acid additive reported
Pyrotechnics Flame emission Green colorant BaCl molecular bands Optical sensing

Solubility-Driven Bioavailability and Acute Toxicity

The acute oral toxicity of barium compounds correlates directly with aqueous solubility. BaCl₂, with a solubility of 35.8 g/100 mL (358 g/L) at 20 °C, exhibits an oral LD50 of 118 mg/kg in rats . BaCO₃ (solubility 0.002 g/100 mL at 20 °C) shows an oral LD50 of 418 mg/kg in rats—approximately 3.5-fold less acutely toxic by mass . BaSO₄ (solubility 0.0002448 g/100 mL at 20 °C, Ksp = 1.08 × 10⁻¹⁰) is considered non-toxic and used clinically as an oral contrast agent at doses of 450 g per patient [1]. A bioavailability study in rats using ¹³¹Ba tracer demonstrated that when administered as BaCl₂, blood ¹³¹Ba levels were highest; when administered as BaCO₃, blood levels reached only 45% of the BaCl₂ baseline; and as BaSO₄, 85% of the BaCl₂ baseline [2].

Acute Oral Toxicity
Cross-study
3.5× more acutely toxic than BaCO₃
Higher hazard classification driven by solubility
LD50 rat oral: BaCl₂ 118 mg/kg; BaCO₃ 418 mg/kg
Toxicology Bioavailability Solubility LD50 Risk assessment

Melting Point and Thermal Stability Window

BaCl₂ (anhydrous) melts at 962 °C and boils at 1560 °C without decomposition, providing a stable liquid-phase barium source across a 598 °C thermal window [1]. Ba(NO₃)₂ melts at 592 °C but decomposes at the same temperature, releasing NOₓ and O₂, making it unsuitable as a thermally inert barium precursor above ~500 °C [2]. BaCO₃ undergoes polymorphic transformation at 811 °C and decomposes from ~1300 °C, releasing CO₂—a narrower and chemically active thermal window [3]. For solid-state synthesis of barium titanate (BaTiO₃), barium ferrite, and other mixed-metal oxides requiring calcination at 800–1200 °C, BaCl₂ provides a clean chloride-based flux that can be subsequently washed away, whereas carbonate precursors introduce CO₂ evolution that can disrupt product morphology and nitrate precursors introduce oxidizing conditions incompatible with reducing atmosphere syntheses .

Thermal Stability Window
Class-level
598 °C stable liquid window
Inert flux for high-T ceramic synthesis
Ba(NO₃)₂ decomposes at 592 °C; BaCO₃ evolves CO₂
Thermal stability Melting point Decomposition temperature Barium precursor Materials synthesis

Gravimetric Sulfate Analysis Precipitant Suitability

In quantitative gravimetric sulfate determination, both BaCl₂ and Ba(NO₃)₂ can serve as precipitating agents for BaSO₄ formation. However, authoritative Chinese analytical chemistry references explicitly recommend BaCl₂ as the preferred precipitant for two quantifiable reasons: (1) BaCl₂ has higher intrinsic solubility (370 g/L vs. 87 g/L for Ba(NO₃)₂ at the reference temperature [1]), making it easier to prepare concentrated reagent solutions and reducing the risk of co-precipitated reagent contamination on the BaSO₄ crystals; (2) adsorbed BaCl₂ is easier to wash off the BaSO₄ precipitate than adsorbed Ba(NO₃)₂, reducing gravimetric error from residual precipitant [2]. Additionally, Ba(NO₃)₂ cannot be used when subsequent halide testing of the filtrate is required, as nitrate introduces interference for halide detection [3].

Gravimetric Sulfate Analysis
Head-to-head
BaCl₂ 370 g/L solubility; easy wash
Ba(NO₃)₂ 87 g/L; halide interference risk
Lower analytical blank; compatible with halide testing
4.25× higher solubility than Ba(NO₃)₂
Gravimetric analysis Sulfate determination Precipitation Analytical chemistry Quantitative analysis

Procurement-Guiding Application Scenarios


High-Temperature Steel Heat Treatment

For tool steel, high-speed steel, and die steel requiring austenitizing temperatures above 1100 °C, BaCl₂ is the irreplaceable single-salt molten bath component. As established in Section 3, 100% BaCl₂ baths operate at 1100–1350 °C, providing a stable, uniform heating medium with excellent heat transfer characteristics [1]. NaCl baths cannot exceed ~1100 °C; CaCl₂ melts 190 °C lower [2]. Procurement specification should mandate ≥99% BaCl₂ purity with sulfate ≤0.10% to minimize workpiece corrosion [3].

Chlor-Alkali Brine Sulfate Removal

In membrane-cell chlor-alkali plants, sulfate must be reduced to ≤5 g/L to prevent membrane damage. The BaCl₂ precipitation method, as quantified in Section 3, achieves >90% sulfate removal and can reach <100 mg/L residual sulfate, outperforming both CaCl₂ (residual 5–7 g/L) and BaCO₃ (slower kinetics, lower efficiency) methods [1]. For a 100 kt/a membrane plant, the BaCl₂ method's higher reagent cost is offset by avoided membrane replacement downtime [2].

Green Pyrotechnic and Optical Sensing Formulations

For fireworks, signal flares, and specialized optical temperature sensors exploiting green BaCl molecular band emission at 511–533 nm, BaCl₂ is the preferred barium source because it intrinsically supplies both Ba²⁺ and Cl⁻ [1]. As demonstrated in Section 3, Ba(NO₃)₂ requires co-formulation with a chlorine donor to achieve comparable green spectral purity [2]. Specifications should consider anhydrous vs. dihydrate form based on sensitivity to moisture in the pyrotechnic composition.

Solid-State Synthesis of Mixed-Metal Oxides

For solid-state ceramic synthesis requiring a thermally stable barium source that does not introduce oxidizing anions or gaseous decomposition products below 1000 °C, BaCl₂ provides a clean chloride flux that can be removed by aqueous washing after calcination [1]. Its melting point advantage (962 °C vs. 592 °C for Ba(NO₃)₂) and lack of CO₂ evolution (unlike BaCO₃, which decomposes from ~1300 °C) make it the precursor of choice for phase-pure barium titanate and barium hexaferrite synthesis [2].

Application
Selection Property
Validation Focus
High-Temperature Steel Heat Treatment
High-temperature molten salt stability
Operating window and purity specification compliance
Chlor-Alkali Brine Sulfate Removal
Sulfate precipitation completeness
Membrane protection sulfate specification
Green Pyrotechnic and Optical Sensing
Intrinsic chloride for BaCl emission
Green spectral purity without chlorine donor
Solid-State Synthesis of Mixed-Metal Oxides
Thermal stability and inert flux
Phase purity and flux removability
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